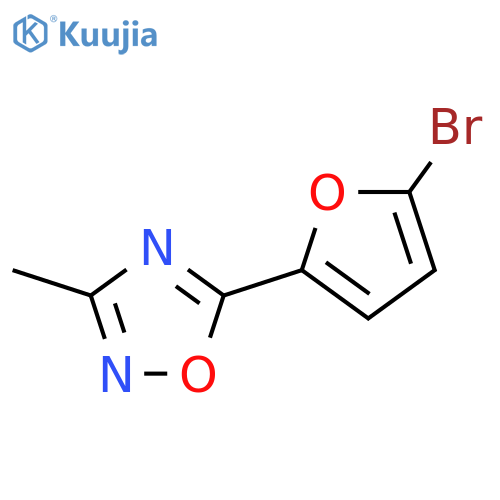

Cas no 1283108-32-6 (5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole)

1283108-32-6 structure

商品名:5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole

CAS番号:1283108-32-6

MF:C7H5BrN2O2

メガワット:229.030800580978

MDL:MFCD21091811

CID:5056225

PubChem ID:52903734

5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole

- 5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole

-

- MDL: MFCD21091811

- インチ: 1S/C7H5BrN2O2/c1-4-9-7(12-10-4)5-2-3-6(8)11-5/h2-3H,1H3

- InChIKey: JKWYFVZEEMVBLJ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C2=NC(C)=NO2)O1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 170

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 52.1

5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-235460-10.0g |

5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole |

1283108-32-6 | 95% | 10.0g |

$3131.0 | 2024-06-19 | |

| Life Chemicals | F2145-0646-1g |

5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole |

1283108-32-6 | 95%+ | 1g |

$311.0 | 2023-09-06 | |

| TRC | B260461-100mg |

5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole |

1283108-32-6 | 100mg |

$ 70.00 | 2022-06-07 | ||

| TRC | B260461-500mg |

5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole |

1283108-32-6 | 500mg |

$ 295.00 | 2022-06-07 | ||

| Enamine | EN300-235460-0.1g |

5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole |

1283108-32-6 | 95% | 0.1g |

$640.0 | 2024-06-19 | |

| Enamine | EN300-235460-1.0g |

5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole |

1283108-32-6 | 95% | 1.0g |

$728.0 | 2024-06-19 | |

| Enamine | EN300-235460-0.05g |

5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole |

1283108-32-6 | 95% | 0.05g |

$612.0 | 2024-06-19 | |

| Enamine | EN300-235460-0.25g |

5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole |

1283108-32-6 | 95% | 0.25g |

$670.0 | 2024-06-19 | |

| Enamine | EN300-235460-5.0g |

5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole |

1283108-32-6 | 95% | 5.0g |

$2110.0 | 2024-06-19 | |

| Life Chemicals | F2145-0646-0.5g |

5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole |

1283108-32-6 | 95%+ | 0.5g |

$295.0 | 2023-09-06 |

5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

3. Water

1283108-32-6 (5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole) 関連製品

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量